molecular formula C18H14O3S B1380067 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid CAS No. 1355247-35-6

4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid

Cat. No. B1380067
CAS RN: 1355247-35-6
M. Wt: 310.4 g/mol
InChI Key: DZRBFOYYCGECEC-UHFFFAOYSA-N
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Description

“4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . It has been synthesized and evaluated for anti-tubercular activity .


Synthesis Analysis

A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized . The synthesis involved a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” is a derivative of thiophene, which is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” include a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Anti-tubercular Applications

A series of derivatives related to 4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid were synthesized and evaluated for their anti-tubercular activity. Compounds in this series inhibited the growth of Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values ranging from 1.9 to 7.7 μM, demonstrating low toxicity against VERO cells. These compounds also showed moderate activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. Molecular docking simulations provided insights into the probable binding mode of these compounds within the mtFabH active site, suggesting the potential of the 2-amino-5-phenylthiophene-3-carboxylic acid scaffold as a template for anti-TB drug development (Xiaoyun Lu et al., 2011).

Antimicrobial and Antifungal Properties

Novel thiophene-containing compounds were synthesized, displaying significant antimicrobial and antifungal activities. These compounds, combining thiophene with benzimidazole or 1,2,4-triazole moieties, showed promising activity against bacterial strains, especially gram-negative bacteria like E. coli, and some fungi. This research underscores the versatile biological activity of thiophene-containing compounds and their potential as antibacterial and antifungal agents (Y. Mabkhot et al., 2017).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) were constructed, demonstrating efficient luminescent sensory capabilities for environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These MOFs, showcasing selective and sensitive detection capabilities, also exhibited high performance in trapping 2,4-dichlorophenol from wasted methanol solution, marking them as potential candidates for environmental monitoring and decontamination applications (Yang Zhao et al., 2017).

Advanced Material Applications

The synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds through samarium diiodide promoted three-component coupling reactions highlighted the potential of thiophene-2-carboxylate derivatives in creating compounds with liquid crystalline, photochromic, and other functional properties. This research opens avenues for the application of these compounds in material science, particularly in areas requiring specific optical and electronic properties (Shyh-Ming Yang et al., 2002).

Future Directions

The future directions for “4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid” could involve further studies on its anti-tubercular activity and potential as a new promising template for further elaboration as anti-TB drugs .

properties

IUPAC Name

4-(2-phenylmethoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3S/c19-18(20)17-10-14(12-22-17)15-8-4-5-9-16(15)21-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRBFOYYCGECEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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